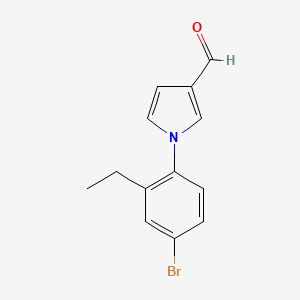

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1-(4-bromo-2-ethylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-11-7-12(14)3-4-13(11)15-6-5-10(8-15)9-16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTDPRRPVAVWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Detailed Preparation Steps

Bromination of 2-Ethylphenyl Derivative

- Objective: Introduce bromine selectively at the 4-position of the 2-ethylphenyl ring.

- Typical reagents: Bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- Conditions: Often carried out in an inert solvent such as dichloromethane or acetic acid, at low to moderate temperatures to avoid polybromination.

- Notes: Radical bromination or electrophilic aromatic substitution mechanisms are employed depending on the reagent and conditions. Regioselectivity is crucial to ensure substitution at the 4-position relative to the ethyl group.

Pyrrole Ring Formation

- Method: Cyclization of the brominated intermediate with appropriate nitrogen sources.

- Common approach: Clausson-Kaas reaction or Paal-Knorr synthesis variants to construct the pyrrole ring.

- Reagents: Diethylamine and suitable carbonyl compounds (e.g., 1,4-dicarbonyls) or direct condensation with pyrrole precursors.

- Catalysts and conditions: Acidic conditions (e.g., acetic acid), sometimes with metal salt catalysts (e.g., iron salts for related pyrrole derivatives) to facilitate ring closure.

- Outcome: Formation of the 1-(4-bromo-2-ethylphenyl)-1H-pyrrole intermediate, ready for further functionalization.

Formylation at the 3-Position of the Pyrrole Ring

- Key reaction: Introduction of the aldehyde group at the 3-position of the pyrrole ring.

- Common reagents: Vilsmeier-Haack reagent (formed in situ from POCl3 and DMF) is the most frequently used.

- Procedure: The pyrrole intermediate is treated with the Vilsmeier-Haack reagent under controlled temperature (often 0–50°C), followed by hydrolysis to yield the aldehyde.

- Alternative methods: Other formylating agents or conditions can be used but Vilsmeier-Haack remains the most efficient and selective.

- Result: Formation of the target compound 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde with the aldehyde group positioned precisely at the 3-position.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Bromination | Br2 or NBS, solvent (CH2Cl2, AcOH), 0–25°C | Controlled to avoid polybromination | 70–85 |

| Pyrrole Formation | Diethylamine, acidic medium (AcOH), 50°C | Metal salt catalysts (Fe salts) may improve yield | 60–75 |

| Formylation | POCl3 + DMF (Vilsmeier-Haack), 0–50°C | Hydrolysis step critical for aldehyde formation | 65–80 |

Optimization of solvent polarity, temperature, and reaction time is essential to maximize yield and minimize side-products. Industrial synthesis may employ continuous flow reactors and automated temperature control to enhance reproducibility and scale-up efficiency.

Alternative Synthetic Routes and Related Methods

- Direct coupling methods such as Suzuki-Miyaura or Ullmann-type cross-coupling are sometimes used to introduce the bromo and ethyl substituents on the phenyl ring prior to pyrrole formation, particularly for analogues like 1-(4-bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde. These methods involve palladium catalysts and optimized solvents (DMF, THF) at elevated temperatures (80–120°C).

- Multicomponent reactions (MCRs) and cyclization strategies have been explored in related pyrrole derivatives for efficient ring construction and functionalization, although specific application to this compound is limited.

- Catalyst screening: Iron salts have been identified as efficient catalysts for pyrrole ring formation in related systems, offering moderate to good yields and operational simplicity.

Analytical Characterization of the Product

- ¹H NMR Spectroscopy: Aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, confirming successful formylation. Pyrrole ring protons exhibit characteristic chemical shifts and coupling patterns consistent with substitution.

- X-ray Crystallography: Confirms molecular structure, planarity, and substitution pattern. Typical bond lengths include C–Br around 1.89–1.91 Å and C=O around 1.21 Å, with dihedral angles between pyrrole and phenyl rings indicating conformational details.

- IR Spectroscopy: Strong C=O stretching band near 1678 cm⁻¹ confirms aldehyde presence.

- Purity and yield: High-performance liquid chromatography (HPLC) and mass spectrometry are used for purity assessment and molecular weight confirmation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|

| Bromination | Br2 or NBS, CH2Cl2 or AcOH, 0–25°C | 70–85 | Regioselective bromination |

| Pyrrole ring formation | Diethylamine, AcOH, Fe(ClO4)3 catalyst, 50°C | 60–75 | Clausson-Kaas or Paal-Knorr method |

| Formylation (Vilsmeier-Haack) | POCl3 + DMF, 0–50°C, hydrolysis step | 65–80 | Selective aldehyde introduction |

Research Findings and Industrial Considerations

- Industrial synthesis focuses on optimizing each step to improve yield, purity, and cost-effectiveness by adjusting catalysts, solvents, and reaction parameters.

- Continuous flow synthesis and automated systems are promising for scale-up.

- The compound serves as a key intermediate in pharmaceutical and materials science applications, necessitating high purity and reproducibility in preparation.

Análisis De Reacciones Químicas

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifying the aldehyde group can lead to increased potency against breast cancer cells .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Base Compound | 15 | Breast Cancer |

| Modified Compound A | 5 | Breast Cancer |

| Modified Compound B | 10 | Lung Cancer |

Organic Synthesis

The compound serves as a key intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, such as:

- Cross-Coupling Reactions : It can be utilized in Sonogashira coupling reactions to create biaryl compounds, which are important in pharmaceuticals and materials science .

Synthesis Pathways

The following table summarizes the synthetic routes involving this compound:

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, base | Biaryl compounds |

| Aldol Condensation | Base-catalyzed | β-Hydroxy carbonyls |

| Cyclization | Acidic conditions | Heterocyclic compounds |

Material Science

Beyond medicinal applications, this compound is also being investigated for its potential use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.

Research Findings

A recent study highlighted the use of pyrrole derivatives in OLEDs, where they demonstrated improved efficiency and stability compared to traditional materials . The findings suggest that incorporating this compound into device architectures could lead to enhanced performance.

Mecanismo De Acción

The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or proteins .

Comparación Con Compuestos Similares

Key Observations :

- Heterocyclic Core : Pyrazole derivatives (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit distinct electronic properties due to the pyrazole ring’s two nitrogen atoms, which may enhance hydrogen-bonding interactions compared to pyrrole analogs .

- Steric Considerations : The naphthalenyl and dimethyl groups in 1-(4-bromonaphthalen-1-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde introduce steric hindrance, likely reducing solubility but increasing planarity for π-π stacking .

Physicochemical Properties

Comparative data for selected compounds are summarized below:

Key Observations :

- Solubility : The bromo-ethylphenyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., phenyl or tosyl), reducing aqueous solubility but enhancing membrane permeability.

- Thermal Stability : Pyrazole carbaldehydes (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit higher melting points (>200°C) due to stronger intermolecular interactions , whereas pyrrole derivatives may decompose at lower temperatures.

Actividad Biológica

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromo group and an ethylphenyl moiety, along with a formyl group at the 3-position. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The presence of the bromo and formyl groups allows for specific interactions that can modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.

- Receptor Modulation: It may influence receptor activity, potentially leading to altered physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole derivatives. The compound's ability to induce apoptosis in cancer cell lines has been documented, highlighting its role as a potential chemotherapeutic agent.

Anti-inflammatory Effects

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the effects of various pyrrole derivatives on cancer cell lines. The results demonstrated that this compound induced apoptosis through caspase activation, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of several pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics .

- Anti-inflammatory Mechanism : Research conducted on the anti-inflammatory effects of pyrrole compounds showed that they could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which this compound might alleviate inflammation .

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde?

The synthesis typically involves two key steps:

- Pyrrole ring formation : The Clausson-Kaas reaction is widely used to construct the pyrrole core. For example, 1-(4-bromophenyl)-1H-pyrrole derivatives can be synthesized via cyclization of diethylamine and furan intermediates under acidic conditions .

- Aldehyde functionalization : The Vilsmeier–Haack reaction introduces the formyl group at the 3-position of the pyrrole ring. This involves treating the pyrrole intermediate with POCl₃ and DMF, followed by hydrolysis .

- Substituent modifications : Alkylation or halogenation steps (e.g., bromination at the 4-position of the phenyl ring) are performed to install the 2-ethyl and 4-bromo groups. Radical-mediated halogen exchange or nucleophilic substitution may be employed .

Q. How is the aldehyde group characterized spectroscopically?

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Adjacent protons on the pyrrole ring (e.g., H-2 and H-4) may show coupling patterns that confirm the substituent positions .

- X-ray crystallography : Programs like SHELXL and ORTEP-3 are used to resolve the crystal structure, confirming the planarity of the aldehyde group and its orientation relative to the phenyl ring. Hydrogen bonding interactions involving the aldehyde oxygen can also be analyzed .

Q. What precautions are necessary for handling and storing this compound?

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the aldehyde group or degradation of the bromoethyl substituent .

- Safety : Use fume hoods due to potential volatility. Avoid exposure to strong bases or reducing agents that may react with the aldehyde .

Advanced Research Questions

Q. How can regioselectivity challenges in radical addition reactions involving this compound be addressed?

- Mechanistic analysis : Electrophilic radicals (e.g., methyl acrylate-derived) may exhibit unexpected regioselectivity. For example, despite comparable HOMO coefficients at pyrrole C-2 and C-5, radical addition to 1-(2-iodoethyl)-1H-pyrrole-3-carbaldehyde predominantly occurs at C-2. This can be rationalized via steric hindrance or transition-state stabilization effects rather than purely electronic factors .

- Experimental validation : Use computational tools (DFT) to map frontier molecular orbitals and compare with experimental outcomes. Contrast theoretical predictions (e.g., SOMO/HOMO interactions) with observed regiochemistry to refine mechanistic models .

Q. How can structural contradictions in crystallographic data be resolved?

- Data refinement : Employ SHELX software to handle twinning or disorder in crystals. For high-resolution data, SHELXL’s constraints (e.g., DFIX, ISOR) can refine atomic displacement parameters and resolve overlapping electron densities .

- Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths or angles. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to ensure consistency .

Q. What strategies optimize the oxidation of the aldehyde to a carboxylic acid for further derivatization?

- Silver nitrate-mediated oxidation : Reflux the aldehyde with AgNO₃ and NaOH in methanol. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane). Acidify the mixture to precipitate the carboxylic acid, achieving ~65% yield .

- Alternative methods : Use Jones reagent (CrO₃/H₂SO₄) for stronger oxidizing conditions, but ensure the bromoethyl group is stable under acidic conditions .

Q. How do substituents on the phenyl ring influence bioactivity in pyrrole-carbaldehyde derivatives?

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., 4-fluoro vs. 4-bromo). For diarylpyrroles, bulky groups (e.g., 2-ethyl) enhance membrane permeability, while electron-withdrawing groups (e.g., Br) improve target binding in antitubercular assays .

- In vitro testing : Use MIC (minimum inhibitory concentration) assays against Mycobacterium tuberculosis H37Rv to quantify potency. Pair with cytotoxicity studies (e.g., HEK293 cell lines) to assess selectivity .

Q. Methodological Notes

- Software for structural analysis : SHELX (refinement), ORTEP-3 (visualization), and WinGX (data integration) are critical for crystallographic studies .

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously, as minor variations can affect yields in radical-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.